molecular formula C20H30N2O2 B4935376 N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide

N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide

Cat. No.: B4935376
M. Wt: 330.5 g/mol
InChI Key: WDODIEVHGUFJHV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a piperidine ring, an indene moiety, and a hydroxy-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indene moiety.

    Attachment of the Hydroxy-Dimethylpropyl Group: The hydroxy-dimethylpropyl group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to the hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols from carbonyl compounds.

    Substitution: Formation of new derivatives with different functional groups attached to the piperidine ring.

Scientific Research Applications

N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate
  • 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Uniqueness

N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,15-23)14-21-18(24)20(22-10-6-3-7-11-22)12-16-8-4-5-9-17(16)13-20/h4-5,8-9,23H,3,6-7,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODIEVHGUFJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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